molecular formula C20H18N4O B2434965 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide CAS No. 1207042-84-9

2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide

Cat. No.: B2434965
CAS No.: 1207042-84-9
M. Wt: 330.391
InChI Key: GZSXCBNSHDJVGI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H18N4O and its molecular weight is 330.391. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asStrictosidine Synthase . This enzyme plays a crucial role in the biosynthesis of indole alkaloids, which are involved in a variety of biological functions.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target enzyme .

Biochemical Pathways

Given its potential interaction with strictosidine synthase, it may influence the biosynthesis of indole alkaloids . These alkaloids are involved in various biological processes, including cellular signaling, immune response, and metabolic regulation.

Result of Action

By interacting with its target enzyme, the compound may modulate the biosynthesis of indole alkaloids, potentially influencing various biological processes such as cellular signaling and immune response .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-23-14-15(18-5-2-3-6-19(18)23)13-20(25)22-16-7-9-17(10-8-16)24-12-4-11-21-24/h2-12,14H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXCBNSHDJVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.